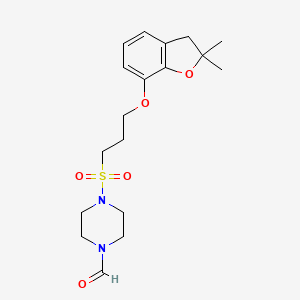

4-((3-((2,2-Dimetil-2,3-dihidrobenzofuran-7-il)oxi)propil)sulfonil)piperazina-1-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound featuring a blend of structural elements that offer it unique chemical properties. This compound combines a benzofuran structure with a sulfonyl and carbaldehyde group attached to a piperazine ring, making it a fascinating subject for synthetic and application-focused research.

Aplicaciones Científicas De Investigación

This compound is of significant interest due to its versatile structure:

Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel sulfonamide and benzofuran derivatives.

Biology: : Studied for its potential as a bioactive molecule, especially in enzyme inhibition and receptor binding studies.

Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

Industry: : Applied in the development of specialty chemicals and advanced materials.

Mecanismo De Acción

Target of Action

It contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a structural motif found in many bioactive molecules . These molecules have been reported to have activity against various diseases such as cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ4, and the muscarinic M3 receptor .

Mode of Action

During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .

Biochemical Pathways

The 2,3-dihydrobenzofuran skeleton, a component of this compound, is known to affect various biochemical pathways .

Result of Action

Compounds with a similar structure have shown various biological activities, including antimicrobial, anticancer, and antioxidant effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves several steps:

Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: : This step often uses Friedel-Crafts alkylation, where benzofuran is alkylated with 2-chloropropane in the presence of a strong Lewis acid like aluminum chloride.

Attachment of the Propyl Group: : The alkylated benzofuran is then reacted with propyl bromide in a nucleophilic substitution reaction using a base like potassium carbonate.

Introduction of the Sulfonyl Group: : Sulfonylation involves reacting the propylated benzofuran with chlorosulfonic acid.

Piperazine Formation: : The sulfonylated product is then coupled with piperazine under basic conditions.

Formylation: : Finally, the formylation of the piperazine ring is achieved using reagents like paraformaldehyde under acidic conditions.

Industrial Production Methods

For industrial-scale production, each of these steps would be optimized to maximize yield and purity, often involving:

Continuous flow processes to enhance reaction efficiency.

The use of catalysts to speed up reaction rates.

Purification techniques such as crystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions where the aldehyde group is converted to a carboxylic acid.

Reduction: : Reduction reactions may target the aldehyde group, reducing it to an alcohol.

Substitution: : The benzofuran structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: : Halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

Oxidation: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carboxylic acid.

Reduction: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-methanol.

Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.

Comparación Con Compuestos Similares

Compared to similar compounds, this compound stands out due to its unique structural features:

Similar Compounds: : Other benzofuran derivatives, sulfonamides, and piperazine-based molecules.

Overall, the multi-faceted structure and properties of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde offer promising opportunities for further research and development in various scientific and industrial fields.

Actividad Biológica

Molecular Characteristics

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 319.39 g/mol

- CAS Number : Not specified in the available data.

The compound features a piperazine ring connected to a sulfonyl group and a benzofuran moiety, which is known for its diverse biological activities.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of specific phosphodiesterases, which are crucial in regulating intracellular signaling pathways.

- Receptor Modulation : The benzofuran component is known to interact with multiple receptors, including serotonin and dopamine receptors. This interaction can influence mood and anxiety levels, making it a candidate for neuropharmacological applications.

- Antioxidant Activity : Compounds containing benzofuran structures often exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

Pharmacological Applications

Research indicates several potential applications for this compound:

- Antidepressant Effects : Due to its interaction with neurotransmitter systems, it may serve as an antidepressant agent.

- Anti-inflammatory Properties : The sulfonyl group enhances the compound's ability to modulate inflammatory responses.

- Anticancer Activity : Some studies have hinted at its ability to induce apoptosis in cancer cells, although more research is needed to confirm these effects.

Case Studies and Experimental Data

Data Summary Table

| Biological Activity | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Enzyme Inhibition | Inhibits phosphodiesterases | Neuropharmacological agents |

| Receptor Modulation | Interacts with serotonin/dopamine receptors | Antidepressants |

| Antioxidant Activity | Reduces oxidative stress | General health improvement |

| Anticancer Activity | Induces apoptosis in cancer cells | Cancer therapy |

Propiedades

IUPAC Name |

4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S/c1-18(2)13-15-5-3-6-16(17(15)25-18)24-11-4-12-26(22,23)20-9-7-19(14-21)8-10-20/h3,5-6,14H,4,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRGQAZRGNFAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.